molecular formula C8H10Cl2O2 B14595232 Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate CAS No. 59569-10-7

Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate

Cat. No.: B14595232
CAS No.: 59569-10-7
M. Wt: 209.07 g/mol
InChI Key: PZWAIAYBLFZQRR-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate is an organic compound with a unique structure characterized by the presence of both chloro and chloromethyl groups attached to a penta-3,4-dienoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate typically involves the reaction of ethyl acetoacetate with phosphorus pentachloride (PCl5) to introduce the chloro groups. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction Reactions: Reduction can be used to remove the chloro groups or to convert them into other functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a precursor for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate exerts its effects involves the interaction of its chloro and chloromethyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-3-(methyl)penta-3,4-dienoate
  • Ethyl 2-bromo-3-(chloromethyl)penta-3,4-dienoate
  • Ethyl 2-chloro-3-(chloromethyl)but-3-enoate

Uniqueness

Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate is unique due to the specific positioning of its chloro and chloromethyl groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

59569-10-7

Molecular Formula

C8H10Cl2O2

Molecular Weight

209.07 g/mol

InChI

InChI=1S/C8H10Cl2O2/c1-3-6(5-9)7(10)8(11)12-4-2/h7H,1,4-5H2,2H3

InChI Key

PZWAIAYBLFZQRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=C=C)CCl)Cl

Origin of Product

United States

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